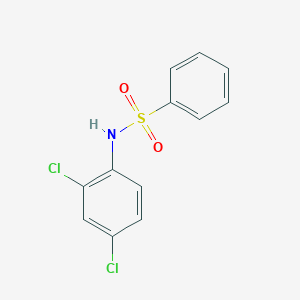

N-(2,4-Dichlorophenyl)benzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,4-dichlorophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO2S/c13-9-6-7-12(11(14)8-9)15-18(16,17)10-4-2-1-3-5-10/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFDUICRCUMOJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601274288 | |

| Record name | N-(2,4-Dichlorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601274288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328258-27-1 | |

| Record name | N-(2,4-Dichlorophenyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328258-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,4-Dichlorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601274288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of N 2,4 Dichlorophenyl Benzenesulfonamide

Elucidation of Precursor Synthesis and Reactivity Pathways

The formation of N-(2,4-Dichlorophenyl)benzenesulfonamide relies on the availability and reactivity of two primary precursors: 2,4-dichloroaniline (B164938) and benzenesulfonyl chloride.

2,4-Dichloroaniline: This aniline (B41778) derivative is a crucial intermediate in the production of dyes, pigments, and pesticides. chemicalbook.comchemicalbook.com It exists as beige or crystalline solids. chemicalbook.comwikipedia.org Synthetic routes to 2,4-dichloroaniline often start from more common materials like p-chloronitrobenzene or acetanilide. chemicalbook.comgoogle.com One method involves the reduction of p-chloronitrobenzene to the corresponding hydroxylamine, followed by a simultaneous chlorination and reduction step in a hydrochloric acid solution. google.com This process is advantageous as it avoids expensive catalysts and simplifies the process route. google.com Another approach starts with m-dichlorobenzene, which undergoes nitration to form 2,4-dichloronitrobenzene, followed by reduction to yield the target aniline. google.com The reactivity of 2,4-dichloroaniline is characterized by the nucleophilicity of its amino group (-NH2), which readily attacks electrophilic centers. It is, however, incompatible with strong acids and oxidizing agents. chemicalbook.comnoaa.gov

Benzenesulfonyl chloride: As a primary electrophilic precursor, benzenesulfonyl chloride is a colorless, viscous oil that is soluble in organic solvents. wikipedia.org It is typically prepared through the chlorosulfonation of benzene (B151609), a reaction where benzene is treated with chlorosulfonic acid. wikipedia.orgguidechem.comgoogle.com This process can be optimized by controlling the molar ratio of reactants and the reaction temperature. google.com Alternative methods include the treatment of sodium benzenesulfonate (B1194179) with reagents like phosphorus pentachloride or phosphorus oxychloride. wikipedia.orgorgsyn.orgprepchem.com The reactivity of benzenesulfonyl chloride is dominated by its highly electrophilic sulfonyl group, which readily reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively. wikipedia.org This reaction forms the basis of the classical Hinsberg test for distinguishing primary, secondary, and tertiary amines. wikipedia.org

Table 1: Selected Synthetic Methods for Benzenesulfonyl Chloride

| Starting Material | Reagent(s) | Key Conditions | Reference |

|---|---|---|---|

| Benzene | Chlorosulfonic Acid | Controlled dropwise addition, reaction at 20-30°C. | guidechem.comgoogle.com |

| Sodium Benzenesulfonate | Phosphorus Pentachloride | Heat mixture in an oil bath at 170–180°C for several hours. | orgsyn.org |

| Sodium Benzenesulfonate | Phosphorus Oxychloride | Heat mixture, with yields reported to be between 74-87%. | wikipedia.orgorgsyn.org |

Optimized General Synthetic Routes for this compound

The construction of the sulfonamide bond in this compound is typically achieved through nucleophilic substitution, although modern coupling strategies offer powerful alternatives.

The most direct and established method for synthesizing this compound is the nucleophilic substitution reaction between its precursors. nih.gov In this approach, the nucleophilic nitrogen atom of 2,4-dichloroaniline attacks the electrophilic sulfur atom of benzenesulfonyl chloride, displacing the chloride leaving group.

A typical laboratory procedure involves treating benzenesulfonyl chloride with a stoichiometric amount of 2,4-dichloroaniline. nih.gov The reaction mixture is heated, often by boiling for a short period, to drive the reaction to completion. nih.gov Upon cooling, the mixture is poured into ice-cold water, causing the solid product to precipitate. nih.gov The crude this compound is then collected by filtration and purified by recrystallization, commonly from a solvent such as dilute ethanol. nih.gov

While direct nucleophilic substitution is effective, modern organic synthesis offers more sophisticated and often milder methods for C-N bond formation, which are applicable to the synthesis of N-aryl sulfonamides. researchgate.net These reactions provide alternative pathways that can offer improved yields, functional group tolerance, and broader substrate scope.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a cornerstone for the formation of C-N bonds. wikipedia.org The reaction couples an amine with an aryl halide or triflate. wikipedia.orgacs.org For the synthesis of this compound, this could theoretically involve coupling benzenesulfonamide (B165840) with 1,3-dichloro-4-iodobenzene or coupling 2,4-dichloroaniline with a benzenesulfonyl halide, though the former is more typical for sulfonamide N-arylation. The process generally involves a palladium precatalyst, a phosphine (B1218219) ligand, and a base. acs.orgacs.org The choice of ligand is critical and several "generations" of catalyst systems have been developed to expand the reaction's utility. wikipedia.org

Ullmann Condensation (Goldberg Reaction): The Ullmann condensation is a copper-catalyzed reaction that serves as a classical alternative for C-N bond formation. wikipedia.org The specific application to N-arylation of amines is often called the Goldberg reaction. wikipedia.org This method typically requires higher temperatures than the Buchwald-Hartwig amination and involves reacting an aryl halide with an amine in the presence of a copper catalyst, which can be copper metal or a copper(I) salt like CuI. wikipedia.orgresearchgate.netnih.gov Ligands such as phenanthroline can be used to facilitate the reaction. wikipedia.org

Table 2: Comparison of N-Aryl Sulfonamide Synthetic Strategies

| Method | Catalyst | Typical Substrates | General Conditions |

|---|---|---|---|

| Nucleophilic Substitution | None (Base often used) | Amine + Sulfonyl Chloride | Heating in a suitable solvent. nih.gov |

| Buchwald-Hartwig Amination | Palladium complex | Sulfonamide + Aryl Halide/Triflate | Pd catalyst, phosphine ligand, base, inert atmosphere. wikipedia.org |

| Ullmann Condensation | Copper (Cu or Cu(I) salts) | Sulfonamide + Aryl Halide | High temperatures, polar solvents, base. wikipedia.org |

Derivatization Strategies for Structural Modification and Analogue Generation

The this compound scaffold can be systematically modified to generate a library of analogues for various research applications. Derivatization can be achieved by altering either the benzenesulfonamide portion or by introducing new functional groups.

A straightforward strategy for generating analogues is to replace the unsubstituted benzenesulfonyl chloride with a substituted variant during the initial synthesis. A wide array of substituted benzenesulfonyl chlorides are commercially available or can be synthesized from the corresponding substituted benzenes via chlorosulfonation.

For example, the synthesis of N-(2,4-Dichlorophenyl)-2,4-dimethylbenzenesulfonamide was achieved by reacting 2,4-dimethylbenzenesulfonyl chloride with 2,4-dichloroaniline under conditions similar to the parent compound's synthesis. nih.gov This demonstrates a modular approach where structural diversity is introduced by simply changing one of the precursors. Similarly, other substituted benzenesulfonyl chlorides can be employed to explore the impact of different electronic and steric properties on the final molecule.

Table 3: Examples of Substituted Analogues

| Analogue Name | Sulfonyl Chloride Precursor | Amine Precursor | Reference |

|---|---|---|---|

| This compound | Benzenesulfonyl chloride | 2,4-dichloroaniline | nih.gov |

| N-(2,4-Dichlorophenyl)-2,4-dimethylbenzenesulfonamide | 2,4-Dimethylbenzenesulfonyl chloride | 2,4-dichloroaniline | nih.gov |

| N-(4-Halo-2-nitrophenyl)benzenesulfonamide | Benzenesulfonyl chloride | 4-Halo-2-nitroaniline | rsc.org |

The sulfonamide scaffold is a privileged structure in medicinal chemistry. researchgate.net Advanced synthetic methods allow for the introduction of diverse pharmacophores—molecular features responsible for a drug's pharmacological activity—onto the core structure of this compound or its analogues.

One common strategy involves creating analogues that contain an additional reactive functional group, which can then be used as a handle for further modification. For instance, starting with 4-acetamidobenzene-1-sulfonyl chloride, one can synthesize an intermediate that, after deacetylation, possesses a free amino group. nih.gov This amino group can then be coupled with various carboxylic acids using standard peptide coupling reagents (like EDCI/HOBt) to introduce a wide range of aryl-carboxamide pharmacophores. nih.gov This modular approach allows for the rapid generation of a library of complex molecules from a common intermediate, facilitating structure-activity relationship studies. nih.gov Other coupling reactions, such as the Chan-Lam coupling, can also be employed to attach different aryl or heteroaryl groups, further expanding the accessible chemical space. rsc.org

Green Chemistry Principles Applied to this compound Synthesis

The traditional synthesis of this compound typically involves the reaction of benzenesulfonyl chloride with 2,4-dichloroaniline. researchgate.net This process, while effective, often utilizes volatile organic solvents and can generate stoichiometric amounts of hydrogen chloride as a byproduct. researchgate.net The application of green chemistry principles aims to mitigate these environmental and safety concerns by focusing on aspects such as solvent selection, energy efficiency, and waste reduction.

Recent advancements in the synthesis of sulfonamides, in general, have highlighted several green approaches that could be adapted for the production of this compound. These include the use of alternative reaction media and energy sources.

Alternative Solvents and Reaction Conditions:

The quest for greener reaction conditions has led to the exploration of water and deep eutectic solvents (DESs) as alternatives to conventional organic solvents. nih.govnih.govnih.gov Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. nih.govnih.gov Syntheses of various sulfonamides have been successfully carried out in aqueous media, often with the aid of a base like sodium carbonate to neutralize the generated acid. nih.gov This approach simplifies product isolation, which can often be achieved through simple filtration. nih.gov

Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, present another promising avenue. nih.gov They are often biodegradable, have low volatility, and can be recycled. nih.gov For instance, a sustainable protocol for synthesizing various sulfonamides has been developed using choline (B1196258) chloride-based DESs, achieving high yields at ambient temperature. nih.gov

Solvent-free, or neat, reaction conditions represent the pinnacle of green synthesis by completely eliminating the solvent. nih.gov This method has been reported for the synthesis of a series of N-alkyl and N-arylsulfonamides at room temperature, offering a significant reduction in waste. nih.gov

Energy-Efficient Methodologies:

Microwave-assisted and ultrasound-assisted syntheses are energy-efficient techniques that can significantly reduce reaction times and improve yields. nih.govnih.gov These methods have been successfully applied to the synthesis of various sulfonamide derivatives, often in conjunction with green solvents like water. nih.govnih.gov For example, sonochemical methods have been shown to produce sulfonamides with high efficiency in short reaction times. nih.gov

Table 1: Comparison of Green Synthesis Strategies for Sulfonamides

| Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Aqueous Synthesis | Utilizes water as the solvent. nih.govnih.gov | Reduces use of volatile organic compounds (VOCs), simplifies workup, non-toxic. |

| Deep Eutectic Solvents (DESs) | Employs a mixture of hydrogen bond donors and acceptors as the solvent. nih.gov | Low volatility, often biodegradable, potential for recyclability, can enhance solubility. |

| Solvent-Free (Neat) Conditions | The reaction is conducted without a solvent. nih.gov | Eliminates solvent waste, simplifies purification, high atom economy. |

| Microwave/Ultrasound Assistance | Uses alternative energy sources to drive the reaction. nih.govnih.gov | Reduced reaction times, lower energy consumption, potentially higher yields. |

By adopting these green chemistry principles, the synthesis of this compound can be made more sustainable, aligning with the broader industry trend towards environmentally responsible chemical manufacturing.

Stereoselective Synthesis and Chiral Resolution Techniques

The concept of stereoselectivity becomes relevant when a molecule is chiral, meaning it is non-superimposable on its mirror image. This compound, in its parent form, is an achiral molecule. The nitrogen atom of the sulfonamide linkage is bonded to a hydrogen atom, a benzenesulfonyl group, and a 2,4-dichlorophenyl group. While the nitrogen atom is a potential stereocenter, the rapid pyramidal inversion at room temperature prevents the isolation of stable enantiomers. lumenlearning.comlibretexts.org

However, the broader class of N-arylsulfonamides can be rendered chiral through several strategies, making the discussion of stereoselective synthesis and chiral resolution pertinent. Chirality can be introduced by:

Modification of the molecular structure: Introducing a chiral center elsewhere in the aniline or benzenesulfonyl rings.

Creation of axial chirality: This can be achieved in sterically hindered N-arylsulfonamides where rotation around the N-C bond is restricted. nih.gov

Stereoselective Synthesis:

Should a chiral analogue of this compound be desired, several asymmetric synthetic strategies could be employed. Catalytic enantioselective synthesis has emerged as a powerful tool for accessing chiral sulfonamides. For instance, the catalytic asymmetric synthesis of N-C axially chiral sulfonamides has been achieved through methods like N-allylation with a chiral palladium catalyst. nih.gov Organocatalysis also offers promising routes for the atroposelective N-alkylation to access axially chiral sulfonamides.

Chiral Resolution Techniques:

For racemic mixtures of chiral sulfonamides, separation into individual enantiomers is crucial. Chiral resolution techniques are employed for this purpose.

Chromatographic Methods: High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs) are the most common and effective methods for the separation of enantiomers. researchgate.netnih.gov Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have shown broad applicability in resolving a wide range of chiral compounds, including sulfonamide derivatives. nih.gov SFC is often considered a greener alternative to HPLC as it uses supercritical carbon dioxide as the primary mobile phase, reducing the consumption of organic solvents. nih.gov

Table 2: Chiral Resolution Techniques for Sulfonamide Derivatives

| Technique | Principle | Key Advantages |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. phenomenex.com | High resolution, applicable to a wide range of compounds, well-established. |

| Chiral SFC | Separation using a supercritical fluid as the mobile phase and a chiral stationary phase. researchgate.netnih.gov | Faster separations, lower organic solvent consumption, considered a "greener" technique. |

Molecular Design, Structure Activity Relationships Sar , and Computational Studies of N 2,4 Dichlorophenyl Benzenesulfonamide

Rational Design of N-(2,4-Dichlorophenyl)benzenesulfonamide Analogues for Enhanced Biological Potency

For instance, in the development of Peroxisome Proliferator-Activated Receptor γ (PPARγ) modulators, a close analogue, INT131 (2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide), serves as an excellent case study. nih.gov Research on this scaffold has demonstrated that the 2,4-dichloro substitution pattern on Ring A is crucial for potent activity. The sulfonamide linker itself is essential for binding to PPARγ; replacing it with an amide linker results in a complete loss of transactivation activity. nih.gov This is because the tetrahedral geometry of the sulfur atom correctly orients Ring A for optimal stacking interactions with key amino acid residues like Phe363 within the receptor's binding pocket. nih.gov

Systematic modifications of these analogues have yielded key SAR insights:

The Sulfonamide Linker: The N-H group of the sulfonamide can act as a critical hydrogen bond donor in interactions with a receptor. drugdesign.org Its replacement can drastically alter or abolish activity, highlighting its importance in the pharmacophore. nih.gov

Substitutions on the Phenyl Rings: The type and position of substituents on both aromatic rings significantly influence biological activity. In the context of anticancer agents targeting carbonic anhydrase (CA), introducing specific moieties can lead to potent and selective inhibition of tumor-associated isoforms like CA IX and CA XII. rsc.orgnih.gov For example, the addition of thiazolone groups to the benzenesulfonamide (B165840) core has produced compounds with significant inhibitory effects against breast cancer cell lines. rsc.org

Addition of Further Moieties: Expanding the structure by adding other ring systems can enhance potency and introduce selectivity. In the design of PPARγ partial agonists, adding a quinoline (B57606) moiety via an ether linker to the aniline (B41778) ring (Ring B) was a key step in achieving high potency and a desirable biological profile, distinguishing it from full agonists that have more side effects. nih.gov

These examples underscore a common strategy in rational drug design: maintaining a core scaffold responsible for primary binding interactions while systematically altering peripheral substituents to fine-tune the compound's properties for enhanced potency and selectivity.

Table 1: Summary of Structure-Activity Relationship (SAR) Findings for Benzenesulfonamide Analogues

< table>

nih.govnih.govnih.govrsc.orgQuantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its derivatives, QSAR studies are instrumental in predicting the potency of novel analogues before their synthesis, thereby saving time and resources. nanobioletters.comresearchgate.net

The fundamental principle of QSAR is that variations in the biological activity of a group of structurally related compounds are dependent on changes in their physicochemical properties. nih.gov These properties, known as molecular descriptors, can include parameters related to hydrophobicity (e.g., logP), electronics (e.g., Hammett constants), and sterics (e.g., molar refractivity).

In the context of benzenesulfonamide derivatives as carbonic anhydrase (CA) inhibitors, QSAR models have been successfully developed. nanobioletters.comresearchgate.net These models have demonstrated that the inhibition activities against various CA isoforms, such as the tumor-associated hCA IX and hCA XII, can be reliably predicted. researchgate.net For example, a study might derive a regression equation that links the inhibitory constant (Ki) to specific descriptors. This equation can then be used to calculate the expected activity of newly designed compounds. nanobioletters.comresearchgate.net The predictive power of these models supports the use of QSAR to postulate new benzenesulfonamide structures with potentially superior inhibition activity. researchgate.net

Furthermore, QSAR models provide valuable information regarding the nature of intermolecular forces that govern the biological activity of the compounds. researchgate.net By analyzing the descriptors that contribute most significantly to the QSAR equation, researchers can infer which properties are most important for receptor binding and efficacy. This information guides the rational design of next-generation compounds with optimized characteristics.

Advanced Computational Chemistry Approaches

Beyond QSAR, a suite of advanced computational chemistry methods is employed to investigate the interactions of this compound and its derivatives at an atomic level. These techniques provide deep insights into the mechanisms of action and guide molecular design.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor's active site. For this compound analogues, docking studies are crucial for visualizing binding modes and understanding the basis of their activity.

Studies on benzenesulfonamide derivatives targeting carbonic anhydrase IX (CA IX), a key enzyme in tumor progression, have used docking to elucidate binding interactions. rsc.org These simulations often reveal that the sulfonamide moiety coordinates with the zinc ion in the enzyme's active site, while the phenyl rings form hydrogen bonds and hydrophobic interactions with key amino acid residues such as Gln92, His68, and Thr200. rsc.org The predicted binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), helps in ranking potential inhibitors. rsc.org Similarly, docking of a related compound into the active site of dihydrofolate reductase (DHFR) showed that the molecule is fixed via multiple hydrogen bonds with residues like Asp 21 and Ser 59. mdpi.com These precise interaction maps are invaluable for designing analogues with improved complementarity to the target.

Table 2: Representative Molecular Docking Results for a Benzenesulfonamide Analogue

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Triazole Benzenesulfonamide Derivative | Human Carbonic Anhydrase IX (5FL4) | -9.2 | Gln92, Thr200, Asn66, His68 | rsc.org |

| 1,3,4-Thiadiazole Derivative with 2,4-dichlorophenyl moiety | Dihydrofolate Reductase (DHFR) | -9.0 | Asp 21, Ser 59, Tyr 22 | mdpi.com |

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. mdpi.com An MD simulation of a docked benzenesulfonamide derivative within the CA IX active site, for instance, was run for 100 nanoseconds to confirm the stability of the predicted binding pose. rsc.org

Analyses performed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex. A stable RMSD suggests the ligand remains securely bound. rsc.org

Root Mean Square Fluctuation (RMSF): Reveals the flexibility of individual amino acid residues, highlighting which parts of the protein interact most dynamically with the ligand. rsc.org

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds over time, confirming the persistence of key interactions identified in docking. rsc.org

These simulations validate the docking results and provide a more realistic understanding of the dynamic interplay between the ligand and its biological target. semanticscholar.org

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of this compound. researchgate.netbsu.by These methods provide insights into the molecule's three-dimensional geometry, electron distribution, and reactivity.

Key parameters derived from quantum chemical calculations include:

Optimized Molecular Geometry: Determines the most stable 3D conformation of the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO (ΔE) indicates the molecule's kinetic stability and polarizability. researchgate.net

Molecular Electrostatic Potential (MEP): Creates a color-coded map of the electrostatic potential on the molecule's surface. It identifies electron-rich regions (nucleophilic, typically colored red) and electron-poor regions (electrophilic, typically colored blue), predicting sites for non-covalent interactions like hydrogen bonding. researchgate.net

This information helps rationalize the observed biological activity and guides the design of new molecules with tailored electronic properties for improved target interaction.

Pharmacophore modeling is a powerful tool in drug discovery used to identify novel chemical entities with the potential to bind to a specific target. dovepress.com A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be biologically active. dergipark.org.tr

A pharmacophore model for this compound can be generated based on its structure and known active conformation. This model serves as a 3D query for virtual screening of large chemical databases containing millions of compounds. dovepress.comresearchgate.net The screening process filters these databases to identify molecules that match the pharmacophore query. These "hits" are structurally diverse compounds that are predicted to have a similar biological effect and can be prioritized for further experimental testing. dergipark.org.tr

Pharmacophore modeling can also be integrated with molecular docking to refine search results. A pharmacophore filter can be applied before or after docking to ensure that potential hits not only fit into the binding site but also possess the correct chemical features for effective interaction. dergipark.org.tr This combined approach enhances the efficiency of identifying promising lead compounds.

Conformational Analysis and its Impact on Biological Activity

The three-dimensional arrangement of a molecule, or its conformation, is a critical determinant of its biological activity. For a molecule to interact with a biological target, such as an enzyme or receptor, it must adopt a specific conformation that is complementary to the binding site. The study of the stable conformations of this compound provides crucial insights into its potential biological interactions and informs structure-activity relationship (SAR) studies.

Detailed structural elucidation of this compound has been achieved through single-crystal X-ray diffraction. nih.gov Research reveals that the compound crystallizes with two independent molecules in the asymmetric unit, indicating slight conformational differences even in the solid state. nih.gov A key feature of its structure is the relative orientation of the two aromatic rings: the sulfonyl benzene (B151609) ring and the 2,4-dichloroaniline (B164938) ring. The dihedral angle, which measures the tilt between these two rings, is a crucial conformational parameter. In the two independent molecules observed, these angles are 70.8(1)° and 74.8(1)°, respectively. nih.gov This significant twist means the rings are nearly perpendicular to each other, a conformation dictated by the geometry of the central sulfonamide bridge. nih.govnih.gov

This bent conformation is a hallmark of many biologically active sulfonamides. The tetrahedral geometry of the sulfur atom in the sulfonamide linker is essential for positioning the connected aromatic rings in an ideal orientation for interacting with protein residues, such as through pi-stacking interactions with aromatic amino acids like phenylalanine. nih.gov

The conformational flexibility of such molecules is a key factor in drug design. mdpi.com While solid-state data provides a precise snapshot, in solution, the molecule will exist as an ensemble of conformations. mdpi.com Understanding the energetically favorable conformations, like those observed in the crystal structure, is a prerequisite for predicting how the molecule will behave in a biological environment and for designing more potent analogs. mdpi.com

Table 1: Selected Crystallographic and Conformational Data for this compound Data sourced from Gowda et al., 2010. nih.gov

| Parameter | Molecule 1 | Molecule 2 |

| Dihedral Angle (Sulfonyl Benzene vs. Aniline Benzene) | 70.8 (1)° | 74.8 (1)° |

| Hydrogen Bond Type | Intramolecular N-H···Cl | Intramolecular N-H···Cl |

| Hydrogen Bond Type | Intermolecular N-H···O | Intermolecular N-H···O |

| Molecular Packing | Forms inversion-related dimers via intermolecular N-H···O bonds | Forms inversion-related dimers via intermolecular N-H···O bonds |

Application of Artificial Intelligence and Machine Learning in SAR Prediction for this compound

Artificial intelligence (AI) and its subfield, machine learning (ML), have become powerful tools in drug discovery for developing Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These computational models aim to predict the biological activity of chemical compounds based on their structural and physicochemical properties, known as molecular descriptors. nih.govarxiv.org For a compound like this compound, AI and ML can be leveraged to understand its SAR, predict the activity of novel analogs, and guide the design of more effective molecules.

Table 2: Hypothetical Workflow for an AI/ML-based SAR Study of this compound

| Step | Description | Rationale |

| 1. Data Collection | Compile a dataset of benzenesulfonamide analogs with experimentally measured biological activity (e.g., enzyme inhibition, receptor binding). | A high-quality dataset is the foundation for a predictive model. nih.gov |

| 2. Descriptor Calculation | For each molecule, calculate a diverse set of 2D and 3D molecular descriptors, including conformational parameters like dihedral angles. | Descriptors translate the chemical structure into a numerical format that ML algorithms can process. nih.govarxiv.org |

| 3. Model Training | Select an appropriate ML algorithm (e.g., Random Forest, Gradient Boosting, Deep Neural Network) and train it on the dataset. | The algorithm learns the complex patterns connecting the molecular descriptors to biological activity. nih.gov |

| 4. Model Validation | Evaluate the model's predictive performance using statistical metrics on a separate test set of compounds not used in training. | Validation ensures the model is accurate and can generalize to new, unseen molecules. |

| 5. Virtual Screening & Lead Optimization | Use the validated model to predict the activity of a large virtual library of novel this compound derivatives. | Identifies high-potential candidates for synthesis and experimental testing, accelerating the discovery process. |

Investigation of Biological Activities and Molecular Mechanisms of Action of N 2,4 Dichlorophenyl Benzenesulfonamide

In Vitro Biological Screening Methodologies

In vitro screening is fundamental in the early stages of drug discovery to determine the biological activity of a compound in a controlled laboratory setting. This typically involves a battery of assays to assess a compound's effect on specific biological components.

Enzyme Inhibition Assays

Enzyme inhibition assays are crucial for identifying compounds that can modulate the activity of specific enzymes, which are often key players in disease pathways. Benzenesulfonamide (B165840) derivatives, as a class, are widely recognized as inhibitors of various enzymes, most notably carbonic anhydrases. nih.govnih.gov These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. nih.govebi.ac.uk Some benzenesulfonamides have also been investigated as inhibitors of other enzymes, such as kinases and HIV-1 capsid protein. nih.govnih.gov

Receptor Binding Studies

Receptor binding studies are employed to determine if a compound can bind to specific cellular receptors, which is a common mechanism of action for many drugs. These assays typically use a radiolabeled ligand known to bind to the receptor of interest and measure the ability of the test compound to displace it.

A review of the available literature did not yield any specific receptor binding studies conducted on N-(2,4-Dichlorophenyl)benzenesulfonamide. Consequently, its affinity for any known receptor remains uncharacterized.

Cell-Based Functional Assays

Cell-based functional assays are designed to evaluate the effect of a compound on cellular processes in a more physiologically relevant context than isolated enzyme or receptor assays. These can include assays for cytotoxicity, proliferation, apoptosis, or the modulation of specific signaling pathways. For instance, various benzenesulfonamide derivatives have been evaluated for their anticancer effects in cell lines such as MCF-7 (breast cancer). nih.govlongdom.org

There is no publicly available data from cell-based functional assays for this compound. Therefore, its effects on cell viability, proliferation, or any other cellular function have not been reported.

Identification and Validation of Specific Biological Targets

Once a compound shows activity in initial screenings, the next critical step is to identify and validate its specific molecular target(s). This is essential for understanding its mechanism of action and for further drug development.

Target Deconvolution Strategies

Target deconvolution refers to the process of identifying the specific molecular target(s) of a bioactive compound discovered through phenotypic screening. This is a crucial step to understand how a compound exerts its biological effects. Common strategies include affinity chromatography, where the compound is immobilized to "fish" for its binding partners from cell extracts, and computational approaches that predict potential targets based on structural similarity to known ligands.

No studies employing target deconvolution strategies for this compound have been found in the public domain. As such, its molecular target(s) remain unknown.

Protein-Ligand Interaction Profiling

Protein-ligand interaction profiling aims to characterize the binding of a compound to its protein target at a molecular level. This is often achieved through techniques like molecular docking, which is a computational method that predicts the preferred orientation of a molecule when bound to a target protein. nih.govlongdom.org Such studies can provide insights into the binding mode and the key interactions that stabilize the complex. For many benzenesulfonamide derivatives, molecular docking has been used to rationalize their inhibitory activity against targets like carbonic anhydrase and various kinases. nih.govnih.govlongdom.org

While molecular docking studies have been performed for other benzenesulfonamide compounds, no such computational or experimental protein-ligand interaction profiling has been reported for this compound.

Elucidation of Intracellular Signaling Pathways Modulated by this compound

There is no direct research detailing the intracellular signaling pathways modulated by this compound. However, studies on its analogues provide insights into potential targets and mechanisms.

Biochemical assays on analogues of this compound have revealed engagement with specific cellular targets. A prominent analogue, 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) , has been identified as a partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). nih.govnih.gov PPARγ is a nuclear receptor crucial for regulating fatty acid and glucose homeostasis. nih.gov Biochemical assays have shown that the sulfonamide linker is critical for the activity of these types of compounds. nih.gov

Another study on a different series of benzenesulfonamide derivatives found that some compounds exhibited inhibitory activity against enzymes like acetylcholinesterase, α-glucosidase, and α-amylase, suggesting potential applications in managing conditions like Alzheimer's disease and diabetes. researchgate.net For instance, a bis-sulfonamide quinoxaline (B1680401) derivative showed significant inhibition of α-glucosidase and α-amylase. researchgate.net

Furthermore, research on OKN-007 , a phenyl-sulfonyl compound, demonstrated its inhibitory effect on the enzymatic activity of human sulfatase 2 (SULF2). nih.gov This inhibition was shown to suppress signaling pathways such as TGFB1/SMAD and Hedgehog/GLI1 in hepatocellular carcinoma cells. nih.gov

Direct gene expression and proteomic analyses for this compound are not available. However, studies on its analogue INT131 have explored its effects on gene transcription. As a partial agonist of PPARγ, INT131 modulates the expression of PPARγ target genes involved in insulin (B600854) sensitivity, adipogenesis, and lipid metabolism. nih.gov This modulation is achieved through a distinct binding mechanism compared to full PPARγ agonists, leading to a unique transcriptional output. nih.gov

In the context of other benzenesulfonamide analogues, such as those designed as HIV-1 capsid inhibitors, their mechanism involves interacting with the HIV-1 capsid protein (CA). nih.gov This interaction can disrupt the normal assembly and disassembly of the viral capsid, which is critical for infectivity. nih.gov While not a direct measure of host cell gene expression, this highlights the potential for these compounds to have profound effects on viral protein function.

Phenotypic Screening and Biological Response Characterization

However, various benzenesulfonamide derivatives have been evaluated in phenotypic assays. For example, a study on new benzenesulfonamide derivatives reported their anti-inflammatory and antimicrobial activities. nih.gov Some of these compounds showed significant inhibition of carrageenan-induced rat-paw edema, indicating in vivo anti-inflammatory effects. nih.gov In antimicrobial screens, different derivatives displayed varying levels of potency against a range of bacteria and fungi, including E. coli, S. aureus, P. aeruginosa, S. typhi, B. subtilis, C. albicans, and A. niger. nih.gov

Another study evaluated the cardiovascular effects of benzenesulfonamide derivatives and found that one analogue, 4-(2-amino-ethyl)-benzenesulfonamide , could decrease perfusion pressure and coronary resistance in an isolated rat heart model. cerradopub.com.br This suggests a potential vasodilatory effect, possibly through interaction with calcium channels. cerradopub.com.br

Comparative Biological Activity of this compound Analogues

The biological activity of benzenesulfonamide derivatives is highly dependent on their specific chemical structures. Structure-activity relationship (SAR) studies on analogues of this compound provide valuable insights into the chemical moieties that govern their biological effects.

For the PPARγ partial agonist INT131 and its analogues, SAR studies have revealed several key features:

The sulfonamide linker is essential for activity. nih.gov

Substitutions at position 4 of the benzene (B151609) ring A (the dichlorophenyl ring in the parent compound) are associated with higher transcriptional activity. nih.govnih.gov

Substitutions at position 2 contribute to tighter packing within the receptor and enhance activity. nih.govnih.gov

The type and size of ring A influence the degree of activity. nih.govnih.gov

In a series of benzenesulfonamide derivatives synthesized as potential anti-glioblastoma agents, SAR analysis indicated that specific substitutions were crucial for their inhibitory activity against the TrkA receptor. mdpi.com For example, compound AL106 (4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide) was identified as a potent anti-glioblastoma compound. mdpi.com

The following table summarizes the biological activities of some this compound analogues:

| Compound/Analogue | Target/Activity | Key Findings |

| 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) | PPARγ Partial Agonist | Modulates genes for glucose and fatty acid homeostasis. nih.govnih.gov |

| Benzenesulfonamide-containing phenylalanine derivatives | HIV-1 Capsid Inhibitors | Exhibit antiviral activity by targeting the HIV-1 capsid protein. nih.gov |

| OKN-007 | SULF2 Inhibitor | Suppresses TGFB1/SMAD and Hedgehog/GLI1 signaling in cancer cells. nih.gov |

| 4-(2-amino-ethyl)-benzenesulfonamide | Vasodilator | Decreases perfusion pressure and coronary resistance. cerradopub.com.br |

| AL106 | TrkA Inhibitor | Shows anti-glioblastoma activity. mdpi.com |

Advanced Analytical and Structural Characterization Techniques for Research on N 2,4 Dichlorophenyl Benzenesulfonamide and Its Complexes

X-ray Crystallography for Ligand-Target Co-crystal Structures

X-ray crystallography is an indispensable tool for determining the precise three-dimensional atomic structure of a molecule and its complexes. For N-(2,4-Dichlorophenyl)benzenesulfonamide, this technique provides definitive information on its solid-state conformation and the intricate details of its interactions when bound to a protein target.

Research on this compound has revealed that the molecule crystallizes with two independent molecules in the asymmetric unit. nih.gov The dihedral angles between the two aromatic rings for these molecules are 70.8 (1)° and 74.8 (1)°. nih.gov The crystal structure is characterized by dimers formed by pairs of N—H⋯O hydrogen bonds. nih.gov Furthermore, an intramolecular N—H⋯Cl hydrogen bond is observed in both molecules. nih.gov

The crystallographic data for this compound provides a foundational understanding of its molecular geometry. These structural details are crucial for computational modeling and for understanding the compound's interaction with biological macromolecules. Comparative studies with related sulfonamides, such as N-(2,5-Dichlorophenyl)benzenesulfonamide and 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide, highlight how different substitution patterns on the phenyl rings influence the molecular conformation, including the C—SO2—NH—C torsion angle and the dihedral angle between the rings. nih.govnih.gov For instance, in N-(2,5-Dichlorophenyl)benzenesulfonamide, the C—SO2—NH—C torsion angles are -62.1 (3)° and 60.7 (3)° for the two molecules in the asymmetric unit, and the dihedral angles between the rings are 70.8 (1)° and 74.8 (1)°. nih.gov

| Feature | This compound (Molecule 1) | This compound (Molecule 2) | N-(2,5-Dichlorophenyl)benzenesulfonamide | 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide |

| Formula | C₁₂H₉Cl₂NO₂S | C₁₂H₉Cl₂NO₂S | C₁₂H₉Cl₂NO₂S | C₁₂H₇Cl₄NO₂S |

| Dihedral Angle (rings) | 70.8 (1)° nih.gov | 74.8 (1)° nih.gov | 73.3 (1)° nih.gov | 67.7 (1)° nih.gov |

| C-SO₂-NH-C Torsion Angle | - | - | 66.4 (2)° nih.gov | -52.0 (2)° nih.gov |

| Key Hydrogen Bonds | N—H⋯O, N—H⋯Cl nih.gov | N—H⋯O, N—H⋯Cl nih.gov | N—H⋯O, N—H⋯Cl nih.gov | N—H⋯Cl nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the chemical structure of small molecules in solution and for probing their interactions with protein targets. For this compound, NMR is used to confirm its identity and purity after synthesis and to study its binding to target proteins. nih.govnih.govnih.gov

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts, signal multiplicities, and coupling constants are used to assign the signals to specific atoms in the structure of this compound. Two-dimensional (2D) NMR techniques, including COSY, HSQC, and HMBC, are employed to establish through-bond and through-space connectivities between atoms, which is crucial for unambiguous structure determination. rsc.org

In the context of binding studies, NMR is particularly valuable. When this compound binds to a protein, changes in the chemical shifts of both the ligand and the protein can be observed. These chemical shift perturbations (CSPs) provide information about the binding site on the protein and the conformation of the ligand in the bound state. acs.org For example, protein-observed NMR experiments, such as ¹H-¹⁵N HSQC, are used to monitor changes in the protein's backbone amide signals upon titration with the ligand. This allows for the mapping of the binding interface. acs.org Ligand-observed NMR experiments, such as saturation transfer difference (STD) NMR, can identify which parts of the ligand are in close proximity to the protein, providing valuable information about the binding epitope.

Mass Spectrometry-Based Proteomics for Target Identification

Identifying the cellular targets of a small molecule like this compound is a critical step in understanding its mechanism of action. Mass spectrometry (MS)-based proteomics has emerged as a powerful and unbiased approach for this purpose. nih.gov This methodology allows for the large-scale identification and quantification of proteins that interact with the compound.

A common strategy is chemical proteomics, which often involves creating a chemical probe by attaching a reactive group or an affinity tag to the small molecule of interest. nih.gov This probe can then be used to covalently label or pull down its protein targets from a complex biological sample, such as a cell lysate. The captured proteins are subsequently digested into peptides and identified by tandem mass spectrometry (MS/MS). nih.gov

Two main approaches in chemical proteomics are activity-based protein profiling (ABPP) and compound-centric chemical proteomics (CCCP). nih.gov ABPP utilizes reactive probes to target specific enzyme classes, while CCCP uses affinity-based probes to pull down interacting proteins. These methods can help to identify not only the primary targets but also off-targets of this compound, providing a comprehensive view of its cellular interactions. The identified proteins can then be validated using orthogonal methods.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics

To fully characterize the interaction between this compound and its protein targets, it is essential to determine the kinetic and thermodynamic parameters of binding. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two powerful, label-free techniques for this purpose.

Surface Plasmon Resonance (SPR) measures the binding of an analyte (e.g., this compound) to a ligand (e.g., a target protein) immobilized on a sensor chip in real-time. springernature.com The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light. By monitoring the association and dissociation phases of the interaction, SPR can determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. biosensingusa.combiosensingusa.com This technique is particularly useful for screening compound libraries and for detailed kinetic characterization of lead compounds.

| Parameter | Description | Information Gained |

| ka (on-rate) | Association rate constant | Rate of complex formation |

| kd (off-rate) | Dissociation rate constant | Stability of the complex |

| KD (dissociation constant) | Equilibrium dissociation constant (kd/ka) | Binding affinity |

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. springernature.comharvard.edu In an ITC experiment, a solution of the ligand is titrated into a solution of the protein, and the resulting heat change is measured. khanacademy.org A single ITC experiment can provide a complete thermodynamic profile of the interaction, including the binding affinity (Ka, the inverse of KD), the enthalpy change (ΔH), and the stoichiometry of binding (n). harvard.edunih.gov From these parameters, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated. This information provides deep insights into the driving forces of the binding interaction, such as hydrogen bonding and hydrophobic effects. khanacademy.org

| Thermodynamic Parameter | Description | Driving Forces Indicated |

| ΔG (Gibbs Free Energy) | Overall energy of binding | Spontaneity of the interaction |

| ΔH (Enthalpy) | Heat change upon binding | Hydrogen bonds and van der Waals interactions |

| -TΔS (Entropy) | Change in disorder upon binding | Hydrophobic interactions and conformational changes |

Spectroscopic Methods for Conformational Analysis and Interaction Studies

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the conformational states of this compound in different environments. The vibrational frequencies of specific chemical bonds are sensitive to the local molecular conformation. By comparing the experimental spectra with theoretical calculations, such as those based on density functional theory (DFT), it is possible to identify the preferred conformations of the molecule in solution or in the solid state. semanticscholar.org

These spectroscopic techniques can also be used to study the interactions of this compound with its biological targets. Changes in the vibrational modes of the ligand or the protein upon binding can indicate which functional groups are involved in the interaction and can provide insights into conformational changes that occur during complex formation. For instance, shifts in the stretching frequencies of the sulfonamide group's S=O and N-H bonds can reveal their involvement in hydrogen bonding with the protein.

Fluorescence spectroscopy is another valuable tool for studying binding interactions. If the target protein contains fluorescent amino acids like tryptophan or tyrosine, the binding of a ligand can quench or enhance their fluorescence. nih.gov By titrating the protein with this compound and monitoring the changes in fluorescence, one can determine the binding affinity and stoichiometry of the interaction. nih.gov

Future Directions and Emerging Research Avenues for N 2,4 Dichlorophenyl Benzenesulfonamide Derivatives

Exploration of N-(2,4-Dichlorophenyl)benzenesulfonamide as a Chemical Probe for Novel Biological Pathways

The identification of bioactive small molecules through phenotypic screening is a powerful method for discovering new therapeutic agents; however, a significant challenge lies in identifying the specific cellular targets and mechanisms of action. nih.gov this compound, with its defined chemical structure, represents a potential starting point for the development of a chemical probe to explore and identify novel biological pathways. nih.gov Chemical probes are small molecules designed to interact with specific protein targets, enabling researchers to study their function in complex biological systems. nih.gov

To be utilized as a chemical probe, the this compound scaffold would require modification to incorporate a reporter group for detection and a reactive group for covalent modification of the target protein. nih.gov Strategies often involve creating a minimalist linker that includes both a photo-crosslinking group, such as a diazirine, and a bio-orthogonal ligation handle, like an alkyne, for subsequent attachment of a reporter molecule (e.g., a fluorophore or biotin). nih.gov An alternative approach, Activity-Based Protein Profiling (ABPP), uses probes that mimic a substrate to react with an enzyme's active site, allowing for the specific labeling of active enzymes. nih.gov

The development of a probe based on this compound would enable several target deconvolution strategies. One such method is fluorescence difference in two-dimensional gel electrophoresis (FITGE), where cells are treated with the probe and an inactive control, allowing for the identification of specific protein targets through differential fluorescent labeling. nih.gov Furthermore, ligand-directed chemistry, such as using N-acyl-N-alkylsulfonamides, can target nucleophilic lysine (B10760008) residues near a ligand's binding site for selective protein labeling. nih.gov By identifying the molecular targets of this compound derivatives, these probes could help to elucidate their mode of action and potentially uncover new druggable pathways for various diseases. nih.gov

Strategies for Optimizing Selectivity and Potency of this compound Analogues

Lead optimization is a critical phase in drug discovery that aims to enhance the desired properties of a hit compound, such as its potency and selectivity, while improving metabolic stability and other pharmacokinetic characteristics. nih.gov For analogues of this compound, a systematic structure-activity relationship (SAR) study would be essential. This involves synthesizing a series of derivatives where specific parts of the molecule are systematically modified and then assessing the impact of these changes on biological activity. nih.govnih.gov

The core structure of this compound offers two primary regions for chemical modification: the 2,4-dichlorophenyl ring and the unsubstituted benzenesulfonyl ring. nih.gov Optimization strategies could explore the effects of varying the number, position, and nature of substituents on both aromatic rings. For instance, replacing the chlorine atoms with other halogens (e.g., fluorine) or with electron-donating or electron-withdrawing groups could significantly impact binding affinity and selectivity. researchgate.net Similarly, introducing substituents onto the second benzene (B151609) ring could explore new interactions within a target's binding pocket. researchgate.net In one study on different benzenesulfonamides, replacing a pyridine (B92270) ring with a benzene ring was found to be detrimental to activity, highlighting the importance of specific structural features. researchgate.net

The sulfonamide linker itself can also be a target for modification. Altering the geometry and electronic properties of this linker could influence the relative orientation of the two aromatic rings, which has been shown to be a key structural parameter. nih.govnih.gov The ultimate goal of these modifications is to generate analogues with enhanced potency against the intended target and high selectivity over related proteins or off-targets, thereby creating more effective and targeted therapeutic candidates. nih.gov

Table 1: Potential Strategies for Optimization of this compound Analogues

| Molecular Scaffold Component | Modification Strategy | Rationale / Potential Outcome |

| 2,4-Dichlorophenyl Ring | Vary halogen substituents (e.g., F, Br, I). | Modulate electronic properties and steric interactions to improve binding affinity. researchgate.net |

| Introduce non-halogen substituents (e.g., -CH₃, -OCH₃, -CF₃). | Explore different binding pockets and alter physicochemical properties like solubility. nih.gov | |

| Change substituent positions (e.g., 3,4-dichloro or 2,5-dichloro). | Reorient the molecule within the binding site to optimize interactions. nih.gov | |

| Benzenesulfonyl Ring | Introduce substituents at various positions (ortho, meta, para). | Probe for additional binding interactions and enhance selectivity. researchgate.net |

| Replace benzene with heterocyclic rings (e.g., pyridine, thiophene). | Introduce new hydrogen bond donors/acceptors and alter overall scaffold geometry. nih.gov | |

| Sulfonamide Linker | N-alkylation or N-acylation. | Modify hydrogen bonding capacity and conformational flexibility. nih.gov |

| Introduce conformational constraints. | Lock the molecule into a more bioactive conformation to increase potency. nih.gov |

Development of Advanced In Vitro Models for Biological Evaluation

The biological evaluation of this compound derivatives requires robust and relevant in vitro models to accurately assess their activity and mechanism of action. Standard initial evaluation often involves biochemical assays to measure the direct interaction of the compounds with a purified protein target. For example, if the target is an enzyme like carbonic anhydrase, its activity can be monitored spectrophotometrically by measuring the hydrolysis of a substrate like p-nitrophenyl acetate (B1210297) in the presence of the inhibitor. nih.gov The concentration of the compound that inhibits 50% of the enzyme's activity (IC₅₀) is a key parameter derived from these assays. nih.govnih.gov

Cell-based assays represent the next tier of evaluation, providing insights into a compound's performance in a more complex biological context. Cytotoxicity assays are fundamental for determining a compound's effect on cell viability. nih.gov For instance, researchers can compare the cytotoxicity of derivatives in cancer cells grown in media containing either glucose or galactose. Cells grown in galactose are forced to rely on oxidative phosphorylation (OXPHOS), making this a selective screen for inhibitors of mitochondrial function, such as Complex I inhibitors. nih.gov

To better predict human responses, there is a growing trend toward developing more sophisticated in vitro models that more closely mimic physiological conditions. These include three-dimensional (3D) cell cultures, such as spheroids or organoids, which replicate the cell-cell interactions and microenvironment of native tissues more accurately than traditional two-dimensional (2D) monolayer cultures. Furthermore, organ-on-a-chip technologies, which are microfluidic devices containing living cells in a continuously perfused microenvironment, offer an even higher level of physiological relevance for testing compound efficacy and metabolism. The use of these advanced models could provide more predictive data for the biological evaluation of this compound analogues before they advance to more complex testing stages.

Integration of this compound into Multi-Target Drug Discovery Paradigms

The traditional "one molecule, one target" paradigm of drug discovery is increasingly being challenged by the concept of polypharmacology, which involves designing single chemical entities that can modulate multiple targets simultaneously. wiley.com This multi-target approach is particularly relevant for complex multifactorial diseases like cancer or neurodegenerative disorders, where hitting a single target may be insufficient for a therapeutic effect. wiley.com The this compound scaffold, with its two distinct aromatic rings and a central sulfonamide linker, provides a versatile framework that could be strategically elaborated to interact with more than one biological target. nih.gov

Integrating this scaffold into a multi-target drug discovery paradigm would involve the rational design of derivatives intended to have a specific, desired polypharmacological profile. This process often begins by identifying two or more targets implicated in a particular disease pathway. The design strategy would then focus on merging the pharmacophoric features required for binding to each target into a single molecule based on the this compound core. For example, substituents on the benzenesulfonyl ring could be chosen to confer affinity for one target, while modifications to the dichlorophenyl moiety could be designed to engage a second target.

Potential for this compound in Fragment-Based Drug Design

Fragment-Based Drug Design (FBDD) has become a powerful and efficient strategy in modern drug discovery. frontiersin.orgdrugdiscoverychemistry.com It utilizes small, low-complexity molecules, or "fragments," as starting points for building more potent and selective lead compounds. frontiersin.org The this compound structure is well-suited for integration into FBDD methodologies through a "deconstruction-reconstruction" approach. nih.gov

In this strategy, the parent molecule can be conceptually deconstructed into its constituent fragments: the 2,4-dichlorophenyl group and the benzenesulfonamide (B165840) group. These fragments, or similar ones from a library, can be screened individually against a biological target using highly sensitive biophysical techniques like Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR) to detect their weak binding. frontiersin.orgsygnaturediscovery.com Once fragment hits that bind to adjacent sites on the target protein are identified, they can be "linked" together to reconstruct a larger, higher-affinity molecule. frontiersin.org

Alternatively, this compound itself could serve as a starting point for "fragment growing." If the molecule is identified as a hit, one of its components (e.g., the benzenesulfonyl ring) might be making key interactions with the target. Small fragments could then be added to the other end of the molecule (the dichlorophenyl ring) to explore adjacent binding pockets and progressively build a more potent lead compound. frontiersin.org This method allows for a more strategic and efficient exploration of chemical space compared to traditional high-throughput screening, potentially leading to novel drug candidates with optimized binding interactions. frontiersin.orgdrugdiscoverychemistry.com The application of FBDD principles offers a promising avenue for leveraging the structural information inherent in the this compound scaffold to discover new and effective therapeutics. nih.gov

Q & A

Q. What is the synthetic methodology for N-(2,4-Dichlorophenyl)benzenesulfonamide, and how is purity ensured?

The compound is synthesized by reacting benzenesulfonyl chloride with 2,4-dichloroaniline in chloroform. After reaction completion, the mixture is cooled, poured into ice-cold water, and filtered. Purification involves recrystallization from ethanol, with purity confirmed via consistent melting point, IR spectroscopy, and analysis .

Q. Which analytical techniques are employed to confirm the structural integrity of this compound?

X-ray crystallography resolves the crystal structure, revealing bond lengths, angles, and intermolecular interactions. Complementary techniques include IR spectroscopy (to identify sulfonamide N–H and S=O stretches) and (to verify aromatic proton environments). Single-crystal X-ray diffraction data are refined using SHELXL .

Q. What are the key structural features of this compound?

The asymmetric unit contains two independent molecules. The benzenesulfonyl and 2,4-dichlorophenyl rings form dihedral angles of 70.8° and 74.8°, respectively. Intramolecular N–H⋯Cl and intermolecular N–H⋯O hydrogen bonds stabilize the crystal lattice .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., hydrogen atom placement) be addressed using SHELX software?

SHELXL refines hydrogen atoms via a riding model, except for N–H groups, which are located in difference maps and restrained to 0.86 Å. Isotropic displacement parameters are set to 1.2×U of parent atoms. SHELX’s robustness in handling high-resolution or twinned data makes it suitable for small-molecule crystallography .

Q. What role do substituents (e.g., chloro groups) play in modulating biological activity in sulfonamide derivatives?

Structural analogs, such as 4-(arylideneamino)-N-(4-(2,4-dichlorophenyl)pyrimidin-2-yl)benzenesulfonamides, demonstrate that chloro substituents enhance antimicrobial activity by increasing lipophilicity and membrane penetration. The sulfonamide moiety facilitates hydrogen bonding with biological targets .

Q. How can researchers resolve contradictions in biological activity data across sulfonamide derivatives?

Discrepancies may arise from variations in substituent positioning (e.g., ortho vs. para chlorines) or crystallographic packing effects. Control experiments, such as comparing isosteric analogs and analyzing hydrogen-bonding networks, help isolate structure-activity relationships (SAR) .

Q. What intermolecular interactions dictate the crystal packing of this compound?

Intermolecular N–H⋯O hydrogen bonds form inversion-related dimers (N⋯O distance: 2.93–3.01 Å), while intramolecular N–H⋯Cl interactions (N⋯Cl: 3.27 Å) stabilize molecular conformation. These interactions guide supramolecular assembly and influence solubility .

Q. How does conformational flexibility impact the compound’s physicochemical properties?

The tilted aromatic rings (~70–75° dihedral angles) reduce planarity, potentially affecting π-π stacking and solubility. Computational studies (e.g., DFT) can quantify torsional energy barriers and correlate them with experimental dissolution rates .

Methodological Considerations

- Data Validation in Crystallography : Use tools like PLATON to check for missed symmetry or disorder. SHELX’s validation reports (e.g., CHIVL and ALERTS) identify outliers in bond lengths/angles .

- SAR Studies : Combine X-ray structures with docking simulations to map interactions between the sulfonamide group and enzymatic active sites (e.g., carbonic anhydrase inhibitors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.